molecular formula C7H5BrClF B7961331 2-Bromo-6-chloro-4-fluorotoluene

2-Bromo-6-chloro-4-fluorotoluene

Cat. No.: B7961331
M. Wt: 223.47 g/mol
InChI Key: ADIZFWOXYXDVDL-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-4-fluorotoluene is an aromatic compound with the molecular formula C₇H₅BrClF It is a halogenated derivative of toluene, characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-6-chloro-4-fluorotoluene can be synthesized through several methods. One common approach involves the halogenation of toluene derivatives. For instance, starting with 2-bromotoluene, selective chlorination and fluorination can be achieved using appropriate reagents under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-chloro-4-fluorotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield hydroxylated or alkoxylated derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-6-chloro-4-fluorotoluene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Bromo-6-chloro-4-fluorotoluene exerts its effects depends on the specific application. In chemical reactions, the halogen atoms can act as leaving groups, facilitating various substitution and coupling reactions. The molecular targets and pathways involved are typically related to the functional groups introduced during these reactions .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-chloro-6-fluorotoluene: A positional isomer with similar reactivity but different substitution pattern.

    2-Bromo-6-fluorotoluene: Lacks the chlorine atom, leading to different chemical properties and reactivity.

    4-Chloro-2-fluorotoluene:

Uniqueness

2-Bromo-6-chloro-4-fluorotoluene is unique due to the presence of all three halogen atoms (bromine, chlorine, and fluorine) on the benzene ring. This combination of halogens imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and various industrial applications .

Properties

IUPAC Name

1-bromo-3-chloro-5-fluoro-2-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADIZFWOXYXDVDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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